Thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole
Thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole
An In-depth Technical Guide to the Thermodynamic Properties of 5-Bromo-3-(chloromethyl)isoxazole
This guide provides a comprehensive technical overview of the thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer practical, field-proven insights into both the experimental determination and computational prediction of these critical parameters. Given the limited availability of direct experimental data in public literature for this specific compound, this guide focuses on the methodologies required to obtain and interpret its thermodynamic profile, ensuring a robust foundation for its application in further research and development.
Introduction to 5-Bromo-3-(chloromethyl)isoxazole
5-Bromo-3-(chloromethyl)isoxazole is a halogenated heterocyclic compound belonging to the azole family. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile.[1] Such compounds are significant as versatile building blocks in organic synthesis and are integral to the development of novel therapeutic agents and agrochemicals.[1][2] The isoxazole scaffold is found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1]
The thermodynamic properties of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-3-(chloromethyl)isoxazole are of paramount importance. These properties govern its stability under various storage and processing conditions, influence its reaction kinetics in synthetic pathways, and can impact its solid-state characteristics, such as polymorphism, which has profound implications for bioavailability and formulation. A thorough understanding of its thermal behavior is therefore a prerequisite for its effective and safe utilization.
Physicochemical and Core Properties
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-(chloromethyl)isoxazole | N/A |
| CAS Number | Not directly available; Isomer 3-Bromo-5-(chloromethyl)isoxazole is 124498-15-3 | [3] |
| Molecular Formula | C₄H₃BrClNO | [4] |
| Molecular Weight | 196.43 g/mol | [3] |
| Appearance | Expected to be a solid (powder or crystals) at room temperature | [5] |
| Storage Conditions | Recommendations vary, including sealed in dry, 2-8°C or -10°C, indicating a need to protect from heat and moisture. | [5][6] |
Note: The CAS number for the specified isomer, 5-Bromo-3-(chloromethyl)isoxazole, is not clearly defined in the search results. The closely related isomer, 3-Bromo-5-(chloromethyl)isoxazole, is provided for reference.
Experimental Determination of Thermodynamic Properties
The most direct way to characterize the thermodynamic stability and phase behavior of 5-Bromo-3-(chloromethyl)isoxazole is through thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods for this purpose.[7]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[8][9]
The choice of a low sample mass (~2-5 mg) is critical to minimize thermal gradients within the sample, ensuring a sharp and accurate melting endotherm. The use of a hermetically sealed aluminum pan prevents sample loss due to sublimation, a common issue with crystalline organic compounds. The heating rate of 10°C/min is a standard practice that offers a good balance between resolution and experimental time. A nitrogen purge is essential to create an inert atmosphere, preventing oxidative degradation of the sample which could interfere with the analysis.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-3-(chloromethyl)isoxazole into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature significantly above the melting point (e.g., 250°C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine key parameters:
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Melting Point (Tₘ): The temperature at the peak of the melting endotherm.
-
Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak, which represents the energy required to melt the sample.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition profile of a material.[11]
A slightly larger sample mass compared to DSC is often used in TGA to ensure that the mass loss is accurately detected by the microbalance. The heating rate of 10°C/min under a nitrogen atmosphere is standard for assessing thermal stability in the absence of oxygen. This allows for the determination of the intrinsic decomposition temperature of the compound.
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of 5-Bromo-3-(chloromethyl)isoxazole into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Place the pan onto the TGA's microbalance.
-
Ramp the temperature from ambient (e.g., 25°C) to a high temperature (e.g., 600°C) at a rate of 10°C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis: The resulting mass versus temperature curve is analyzed to identify:
-
Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.
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Visual Workflow for Experimental Analysis
Caption: Experimental workflow for thermal analysis.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. Methods like Density Functional Theory (DFT) can be used to calculate parameters such as the enthalpy of formation (ΔHբ°), standard entropy (S°), and heat capacity (Cₚ).
The workflow begins with geometry optimization to find the lowest energy structure of the molecule, which is a prerequisite for accurate property calculations. A frequency calculation is then performed not only to confirm that the optimized structure is a true minimum (no imaginary frequencies) but also to compute the vibrational contributions to the thermodynamic properties. A higher-level basis set (e.g., 6-311+G(d,p)) is chosen to provide a more accurate description of the electron distribution, which is crucial for reliable energy calculations.
General Computational Workflow
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Structure Building: Construct the 3D structure of 5-Bromo-3-(chloromethyl)isoxazole using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the minimum energy conformation.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to obtain vibrational frequencies. This confirms the structure is a true minimum and provides the necessary data for calculating thermodynamic properties.
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced basis set (e.g., 6-311+G(d,p)).
-
Property Extraction: Extract the thermodynamic data (enthalpy, Gibbs free energy, entropy, heat capacity) from the output of the frequency calculation.
Visual Workflow for Computational Prediction
Caption: Computational workflow for property prediction.
Safety and Handling
A thorough understanding of the hazards associated with 5-Bromo-3-(chloromethyl)isoxazole is essential for its safe handling. The following information is synthesized from safety data sheets for this compound and structurally related chemicals.[6][12][13]
-
Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] It may also cause respiratory irritation.[6] As with many brominated compounds, it may be very toxic to aquatic life.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves and clothing to prevent skin exposure.[13]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, use a NIOSH/MSHA approved respirator.[13]
-
-
Handling and Storage:
Conclusion
While direct, published thermodynamic data for 5-Bromo-3-(chloromethyl)isoxazole is scarce, this guide provides the necessary framework for its determination and prediction. The experimental protocols for DSC and TGA offer a clear path to understanding its thermal stability, melting behavior, and enthalpy of fusion. In parallel, computational methods serve as a valuable tool for predicting its fundamental thermodynamic properties. By combining these experimental and computational approaches with stringent safety practices, researchers can confidently and effectively utilize this versatile isoxazole derivative in their synthetic and drug discovery endeavors.
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SAFETY DATA SHEET - Chem Service. (2015). Chem Service. Available at: [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Available at: [Link]
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Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]
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5-BROMO-3-(3-CHLOROPHENYL)ISOXAZOLE — Chemical Substance Information. NextSDS. Available at: [Link]
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The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... (N.D.). ResearchGate. Available at: [Link]
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Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. (2016). MATEC Web of Conferences. Available at: [Link]
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5-Bromo-3H-1,2,3-benzoxathiazole 2,2-dioxide. J-GLOBAL. Available at: [Link]
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Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ACS Publications. Available at: [Link]
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